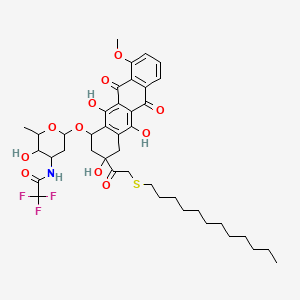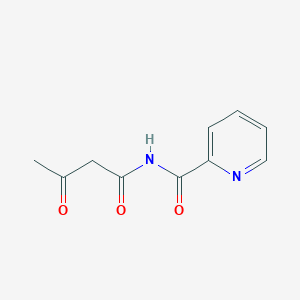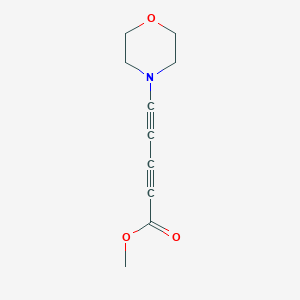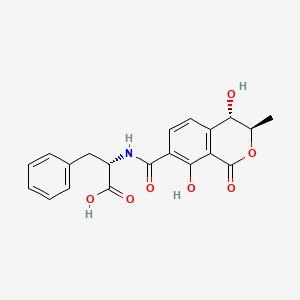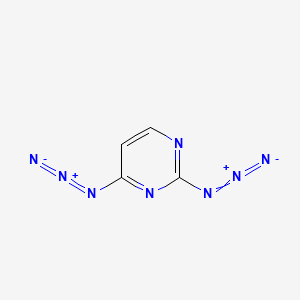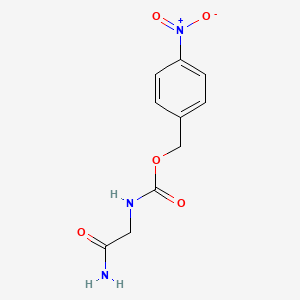
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate is an organic compound that features both a nitrophenyl group and a carbamate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate typically involves the reaction of (4-nitrophenyl)methanol with (2-amino-2-oxoethyl)isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of temperature and pressure to optimize yield and purity
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: (4-Aminophenyl)methyl (2-amino-2-oxoethyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular processes.
相似化合物的比较
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)urea: Similar structure but with a urea group instead of a carbamate.
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)thiocarbamate: Contains a thiocarbamate group, which can impart different chemical properties.
Uniqueness: (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
79944-30-2 |
|---|---|
分子式 |
C10H11N3O5 |
分子量 |
253.21 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl N-(2-amino-2-oxoethyl)carbamate |
InChI |
InChI=1S/C10H11N3O5/c11-9(14)5-12-10(15)18-6-7-1-3-8(4-2-7)13(16)17/h1-4H,5-6H2,(H2,11,14)(H,12,15) |
InChI 键 |
STLFJFICSMFSAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COC(=O)NCC(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


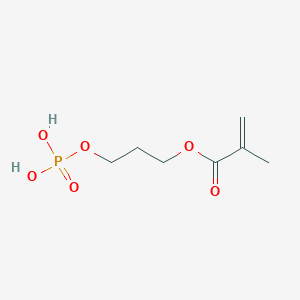
![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
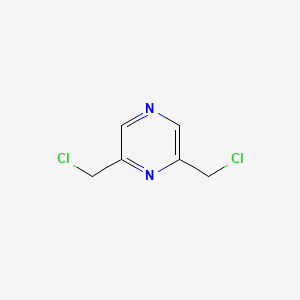
![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
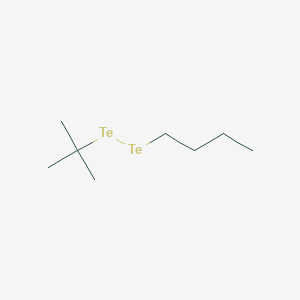
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)

![3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile](/img/structure/B14424988.png)

